molecular formula C9H17NO3 B090099 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1214158-74-3

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

Cat. No.: B090099
CAS No.: 1214158-74-3
M. Wt: 187.24 g/mol
InChI Key: MXAGXWIBRZPNRW-UHFFFAOYSA-N
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Description

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of propanoic acid, featuring a morpholine ring substituted with two methyl groups in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid typically involves the reaction of morpholine derivatives with propanoic acid or its derivatives. One common method includes the alkylation of morpholine with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the morpholine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[trans-2,6-Dimethyl-4-morpholinyl]propanoic acid: A geometric isomer with different spatial arrangement of the methyl groups.

    2-[2,6-Dimethyl-4-morpholinyl]butanoic acid: A homolog with an additional carbon in the alkyl chain.

    2-[2,6-Dimethyl-4-piperidinyl]propanoic acid: A structural analog with a piperidine ring instead of morpholine.

Uniqueness

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to its trans isomer or other analogs, making it valuable for specific applications.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAGXWIBRZPNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627567
Record name 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214158-74-3
Record name 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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